1-Iodo-4,5-dimethyl-2-nitrobenzene

説明

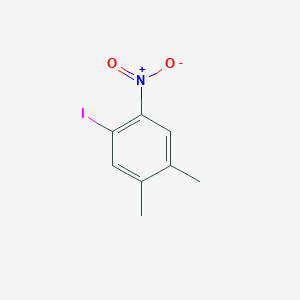

1-Iodo-4,5-dimethyl-2-nitrobenzene (CAS: 39763-72-9) is a halogenated aromatic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . Its IUPAC name reflects the substituents: an iodine atom at position 1, methyl groups at positions 4 and 5, and a nitro group at position 2. The compound is commercially available as a powder and stored at room temperature, though detailed safety data remain unspecified . Its structure (Fig. 1) is characterized by a benzene ring with electron-withdrawing (nitro) and electron-donating (methyl) groups, influencing its reactivity and physical properties.

Fig. 1: Structure of 1-Iodo-4,5-dimethyl-2-nitrobenzene.

特性

IUPAC Name |

1-iodo-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMBENQUVUSNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Iodo-4,5-dimethyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-4,5-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods: Industrial production of 1-iodo-4,5-dimethyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 1-Iodo-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed:

Substitution: 1-Chloro-4,5-dimethyl-2-nitrobenzene.

Reduction: 1-Iodo-4,5-dimethyl-2-aminobenzene.

Oxidation: 1-Iodo-4,5-dimethyl-2-nitrobenzoic acid.

科学的研究の応用

1-Iodo-4,5-dimethyl-2-nitrobenzene is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving nitro compounds.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 1-iodo-4,5-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

類似化合物との比較

Structural and Functional Group Analysis

The compound is compared to three derivatives with analogous halogen-nitro-aromatic frameworks:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects:

- Methyl vs. Methoxy: Methyl groups (electron-donating) in 1-Iodo-4,5-dimethyl-2-nitrobenzene moderately activate the ring for electrophilic substitution compared to methoxy groups (stronger electron-donating), which may lead to faster reaction kinetics in the latter .

- Nitro Positioning: The nitro group at position 2 in the target compound directs further substitution to meta positions, whereas 1-Iodo-3,5-dinitrobenzene’s dual nitro groups create a highly deactivated ring, limiting reactivity .

- Synthetic Pathways:

Physicochemical Properties

- Solubility: Methyl groups improve solubility in non-polar solvents (e.g., toluene) compared to methoxy derivatives, which exhibit higher polarity .

- Stability: Nitro groups in all compounds confer thermal stability, but 1-Iodo-3,5-dinitrobenzene’s dual nitro groups may increase sensitivity to shock or friction .

生物活性

1-Iodo-4,5-dimethyl-2-nitrobenzene is a halogenated nitroaromatic compound that has garnered interest in various fields of biological and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing research findings.

Chemical Structure and Properties

1-Iodo-4,5-dimethyl-2-nitrobenzene has the molecular formula and is characterized by the presence of an iodine atom, two methyl groups, and a nitro group attached to a benzene ring. Its structural formula can be represented as follows:

The biological activity of 1-iodo-4,5-dimethyl-2-nitrobenzene is hypothesized to be linked to its ability to interact with various molecular targets within cells. Similar compounds have demonstrated the following mechanisms:

Antimicrobial Activity

Preliminary studies suggest that 1-iodo-4,5-dimethyl-2-nitrobenzene could possess antimicrobial properties. Compounds in its class have shown effectiveness against bacteria and fungi. For instance:

Antitumor Activity

Research indicates that similar nitroaromatic compounds may exhibit antitumor effects through apoptosis induction and cell cycle arrest mechanisms. The potential pathways include:

- Inhibition of Kinase Activity : Certain derivatives have been shown to inhibit kinases involved in cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzene derivatives, including 1-iodo-4,5-dimethyl-2-nitrobenzene. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The findings suggested a dose-dependent increase in cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。